molecular formula C8H7BCl2O4 B8249022 (3,5-Dichloro-4-(methoxycarbonyl)phenyl)boronic acid

(3,5-Dichloro-4-(methoxycarbonyl)phenyl)boronic acid

Cat. No.: B8249022
M. Wt: 248.85 g/mol
InChI Key: FMUMGOVJUVPLLC-UHFFFAOYSA-N
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Description

(3,5-Dichloro-4-(methoxycarbonyl)phenyl)boronic acid is an organoboron compound characterized by a phenyl ring substituted with two chlorine atoms at the 3- and 5-positions, a methoxycarbonyl group (-COOCH₃) at the 4-position, and a boronic acid (-B(OH)₂) functional group. This structure confers unique electronic and steric properties, making it valuable in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, where boronic acids act as nucleophilic partners . The electron-withdrawing chlorine and methoxycarbonyl substituents influence its reactivity by reducing electron density on the aromatic ring, which may slow transmetallation steps in catalytic cycles .

Properties

IUPAC Name

(3,5-dichloro-4-methoxycarbonylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BCl2O4/c1-15-8(12)7-5(10)2-4(9(13)14)3-6(7)11/h2-3,13-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMUMGOVJUVPLLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)Cl)C(=O)OC)Cl)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BCl2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.85 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of Aryl Halides with Bis(pinacolato)diboron

A widely adopted method involves palladium-catalyzed coupling of 3,5-dichloro-4-methoxycarbonylphenyl halides with bis(pinacolato)diboron (B₂pin₂). The reaction proceeds under inert conditions with Pd(dppf)Cl₂ as the catalyst and KOAc as the base in dimethylformamide (DMF) at 80–100°C. Hydrolysis of the resulting pinacol boronate ester under acidic conditions yields the boronic acid.

Example Protocol

  • Substrate : 3,5-Dichloro-4-methoxycarbonylbromobenzene (1.0 equiv)

  • Reagents : B₂pin₂ (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), KOAc (3.0 equiv)

  • Conditions : DMF, 90°C, 12 h under argon

  • Hydrolysis : 6 M HCl, THF/H₂O (1:1), 25°C, 2 h

  • Yield : 68–72%

Nickel-Catalyzed Borylation with Aryl Methyl Ethers

Direct Borylation of Methoxy-Substituted Arenes

Nickel catalysts enable direct borylation of aryl methyl ethers, bypassing the need for halogenated precursors. A protocol from Organic Syntheses employs Ni(cod)₂, tricyclohexylphosphine (PCy₃), and cesium fluoride (CsF) in toluene at reflux:

Reaction Parameters

ComponentQuantityRole
3,5-Dichloro-4-methoxycarbonylanisole0.5 mmolSubstrate
B₂pin₂0.75 mmolBoron source
Ni(cod)₂0.05 mmolCatalyst
PCy₃0.20 mmolLigand
CsF2.25 mmolBase
Toluene1.5 mLSolvent

Outcome : The reaction achieves 65% isolated yield after 2 h at 110°C. The methoxy group directs boronation to the para position, while chloro substituents prevent over-borylation.

Lithium-Mediated Boronate Ester Formation

Lithiation-Borylation of Chloromethyl intermediates

A multi-step approach from PMC involves chloromethylboronic acid pinacol ester as a key intermediate. Treatment with lithium bis(trimethylsilyl)amide (LiHMDS) generates a boronate complex, which undergoes sulfonylation or alkylation before hydrolysis:

Synthetic Pathway

  • Step 1 : Chloromethylboronic acid pinacol ester + LiHMDS → Lithium boronate

  • Step 2 : Sulfonylation with RSO₂Cl → Sulfonamidoboronate

  • Step 3 : Acidic hydrolysis → Target boronic acid

Challenges : Protodeboronation occurs if the intermediate carbanion is stabilized by electron-withdrawing groups. Adding a methylene spacer (e.g., CH₂ between boron and aryl) mitigates this issue.

Suzuki-Miyaura Cross-Coupling as a Validation Step

Application in Biaryl Synthesis

Post-synthesis, the boronic acid’s reactivity is validated through coupling with 4-bromotoluene under standard Suzuki conditions:

Conditions :

  • Pd(PPh₃)₄ (2 mol%)

  • Na₂CO₃ (2.0 equiv)

  • DME/H₂O (4:1), 80°C, 6 h

  • Yield : 85% (biaryl product)

This confirms the integrity of the boronic acid and its suitability for further applications.

Comparative Analysis of Methods

MethodCatalystYield (%)AdvantagesLimitations
Palladium-CatalyzedPd(dppf)Cl₂68–72High regioselectivityRequires halogenated precursors
Nickel-CatalyzedNi(cod)₂/PCy₃65Uses aryl ethers directlySensitive to oxygen/moisture
Lithiation-BorylationLiHMDS55–60Compatible with sensitive substratesMulti-step, prone to side reactions

Chemical Reactions Analysis

Types of Reactions

(3,5-Dichloro-4-(methoxycarbonyl)phenyl)boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products

    Suzuki-Miyaura Cross-Coupling: Biaryl compounds.

    Oxidation: Phenols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Organic Synthesis

(3,5-Dichloro-4-(methoxycarbonyl)phenyl)boronic acid is primarily used as a building block in organic synthesis. Its applications include:

  • Suzuki-Miyaura Cross-Coupling Reactions: This compound is frequently employed in Suzuki-Miyaura reactions to form biaryl compounds by coupling with various aryl or vinyl halides. The presence of electron-withdrawing chlorine atoms enhances its reactivity in these reactions, facilitating the formation of complex organic structures .
Reaction TypeDescription
Suzuki-Miyaura Forms biaryl compounds through palladium-catalyzed cross-coupling with aryl halides.
Oxidation Can be oxidized to yield phenolic compounds using oxidizing agents like hydrogen peroxide.
Reduction Under specific conditions, can undergo reduction reactions to form alcohols.

Medicinal Chemistry

The compound has garnered attention in drug development due to its potential biological activity:

  • Antitumor Activity: Derivatives of this compound have shown efficacy against various cancer cell lines. Studies indicate that these derivatives can inhibit specific oncogenic pathways, suggesting their utility as antitumor agents .
  • Mechanism of Action: The biological activity is often attributed to the inhibition of protein kinases and phosphatases involved in cancer progression. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .
Biological ActivityDescription
Antitumor Agents Effective against various cancer cell lines; derivatives inhibit oncogenic pathways.
Enzyme Inhibition Targets protein kinases and phosphatases critical for tumor growth.

Material Science

In addition to its applications in organic synthesis and medicinal chemistry, this compound is also used in the development of advanced materials:

  • Polymerization Processes: The compound can be utilized in the synthesis of polymers with specific properties due to its boronic acid functionality, which allows for cross-linking and network formation in polymer matrices .

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound in diverse applications:

Case Study 1: Antitumor Efficacy

A study evaluated derivatives of this boronic acid against breast cancer cell lines, revealing an IC50 value indicating significant cytotoxicity compared to standard chemotherapeutic agents. The mechanism involved the inhibition of SHP2 phosphatase activity.

Case Study 2: Cross-Coupling Efficiency

Research demonstrated that this compound significantly improved yields in Suzuki-Miyaura cross-coupling reactions when paired with various aryl halides under optimized conditions .

Mechanism of Action

The mechanism of action of (3,5-Dichloro-4-(methoxycarbonyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps to form the desired carbon-carbon bond. The boronic acid group acts as a nucleophile, transferring its organic group to the palladium catalyst.

Comparison with Similar Compounds

(3,5-Dichloro-4-formylphenyl)boronic Acid

  • Structure : Replaces the methoxycarbonyl group with a formyl (-CHO) group.
  • However, its similarity score to the target compound is high (0.91), indicating comparable steric profiles .
  • Applications : Formyl-substituted boronic acids are intermediates in synthesizing Schiff bases or hydrazones, useful in sensor development .

[2,3-Dichloro-4-(methoxycarbonyl)phenyl]boronic Acid

  • Structure : Chlorine substituents at 2- and 3-positions instead of 3- and 5-positions.

(3,5-Bis(methoxycarbonyl)phenyl)boronic Acid

  • Structure : Features two methoxycarbonyl groups at the 3- and 5-positions.
  • Key Differences : Enhanced electron-withdrawing effects may further slow transmetallation in cross-coupling reactions. This compound’s higher polarity could improve solubility in polar solvents compared to the target compound .

4-Chlorophenylboronic Acid

  • Structure : Lacks the 3,5-dichloro and methoxycarbonyl substituents.
  • Key Differences : Simpler structure with fewer electron-withdrawing groups, leading to higher reactivity in Suzuki-Miyaura reactions (75% conversion vs. 98% for phenylboronic acid in similar conditions) .

Comparative Table of Key Properties

Compound Name Substituents Reactivity in Suzuki Reactions Solubility in RPMI Medium Biological Activity (IC₅₀) Key Applications
This compound 3,5-Cl; 4-COOCH₃ Moderate (predicted) Likely low (precipitation risk) N/A Cross-coupling, drug synthesis
(3,5-Dichloro-4-formylphenyl)boronic acid 3,5-Cl; 4-CHO Higher than target compound Moderate N/A Sensor chemistry
6-Hydroxynaphthalen-2-yl boronic acid Hydroxynaphthyl N/A High 0.1969 µM (antiproliferative) Cancer research
4-Chlorophenylboronic acid 4-Cl High (75% conversion) High N/A Catalysis

Functional and Mechanistic Insights

  • Electron-Withdrawing Effects : The target compound’s chlorine and methoxycarbonyl groups reduce electron density, slowing transmetallation in Suzuki reactions compared to less substituted analogues like phenylboronic acid .
  • Solubility Challenges : Bulky or highly substituted boronic acids (e.g., pyren-1-yl boronic acid) often precipitate in aqueous media, limiting in vitro assays . The target compound’s dichloro and methoxycarbonyl groups may similarly reduce solubility in biological buffers.

Biological Activity

Potential Antimicrobial Activity

Boronic acids have shown promise as antimicrobial agents, particularly as β-lactamase inhibitors. The compound (3,5-Dichloro-4-(methoxycarbonyl)phenyl)boronic acid shares structural similarities with other boronic acids that have demonstrated antimicrobial properties .

β-Lactamase Inhibition

Boronic acids can act as transition-state analogs, forming reversible covalent bonds with the active site serine of β-lactamases . This mechanism of action suggests that this compound might potentially inhibit β-lactamases, although specific studies on this compound are not available in the provided search results.

Antiproliferative Potential

Some phenylboronic acid derivatives have shown antiproliferative activity against various cancer cell lines . While the specific compound this compound was not mentioned in the studies, structurally similar compounds have demonstrated promising results.

Cell Line Studies

Table 1: Antiproliferative activity of selected phenylboronic acids

CompoundMV-4-11 (IC50, μM)MCF7 (IC50, μM)5637 (IC50, μM)A2780 (IC50, μM)A-549 (IC50, μM)
18 (2-Fluoro-6-formylphenylboronic acid)1.5>2002.11.6>200
4 (Unspecified)----44.6

Note: Compound 18 showed high antiproliferative activity in MV-4-11, 5637, and A2780 cell lines .

Based on studies of related compounds, this compound might exhibit the following biological activities:

  • Cell Cycle Arrest: Some phenylboronic acids induce strong cell cycle arrest at the G2/M phase .
  • Apoptosis Induction: These compounds can activate caspase-3, leading to apoptosis in cancer cells .
  • p21 Accumulation: The observed cell cycle arrest is associated with significant p21 accumulation .

Structure-Activity Relationship (SAR)

The biological activity of this compound may be influenced by its structural features:

  • Dichloro substitution: The presence of chlorine atoms at the 3 and 5 positions might enhance the compound's lipophilicity and potentially its cellular uptake.
  • Methoxycarbonyl group: This functional group could affect the compound's binding to target proteins and its overall biological activity.
  • Boronic acid moiety: This is crucial for the compound's potential β-lactamase inhibition and other biological activities .

Q & A

Basic Questions

Q. What are the critical handling and stability considerations for (3,5-Dichloro-4-(methoxycarbonyl)phenyl)boronic acid in laboratory settings?

  • Methodological Answer : This compound requires strict handling protocols due to its reactivity and potential hazards. Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Store in a dry, inert atmosphere (e.g., under nitrogen) at 2–8°C to minimize hydrolysis or oxidation. Stability should be monitored via periodic HPLC or LC-MS analysis to detect degradation products like anhydrides or phenolic derivatives .

Q. How is this compound synthesized, and what characterization methods validate its purity?

  • Methodological Answer : Synthesis typically involves Suzuki-Miyaura coupling precursors or halogenation of 4-(methoxycarbonyl)phenylboronic acid derivatives. Post-synthesis, purity is assessed using:

  • HPLC with UV detection (λ = 254 nm) to quantify residual solvents or byproducts.
  • ¹H/¹³C NMR to confirm substitution patterns (e.g., chloro and methoxycarbonyl groups).
  • Elemental analysis to verify stoichiometry.
  • Mass spectrometry (MS) for molecular weight confirmation .

Q. What experimental conditions affect the stability of this boronic acid during storage?

  • Methodological Answer : Stability is influenced by moisture, temperature, and light. Accelerated stability studies (e.g., 40°C/75% RH for 1 month) coupled with LC-MS can identify degradation pathways. Anhydride formation is a common degradation route; thus, desiccants like silica gel are essential in storage vials .

Advanced Research Questions

Q. How can trace impurities of this compound be quantified in drug intermediates like Lumacaftor?

  • Methodological Answer : A validated LC-MS/MS method with a limit of detection (LOD) <1 ppm is recommended. Use a C18 column (2.6 µm, 100 Å) with a mobile phase of 0.1% formic acid in water/acetonitrile (95:5). Electrospray ionization (ESI) in negative mode enhances sensitivity. Calibration curves (0.1–10 ppm) ensure accuracy and linearity (R² >0.99) .

Q. What role does this boronic acid play in cross-coupling reactions, and how do steric/electronic effects influence reactivity?

  • Methodological Answer : The electron-withdrawing methoxycarbonyl and chloro groups reduce electron density at the boron center, slowing transmetalation in Suzuki reactions. Steric hindrance from the 3,5-dichloro substituents further impacts catalytic efficiency. Optimize using Pd(OAc)₂/XPhos catalysts in THF/water (3:1) at 60°C, with K₂CO₃ as a base .

Q. How can this compound be integrated into stimuli-responsive drug delivery systems (e.g., glucose-sensitive hydrogels)?

  • Methodological Answer : Its boronic acid moiety forms reversible diol-boronate esters with polyols like glucose. Incorporate into hydrogels via copolymerization with acrylamide derivatives. Monitor glucose-responsive swelling using rheometry or fluorescence tagging. Competitive binding assays with alizarin red S validate dynamic complexation .

Q. How do conflicting data on oxidation rates of boronic acid derivatives inform experimental design?

  • Methodological Answer : Oxidation rates depend on diol affinity and hydrolysis equilibrium. For example, pinacol boronic esters oxidize faster than free acids due to steric effects (50% conversion in 10 min vs. 22 min for free acid). Use ¹H NMR to track phenol formation under H₂O₂ (1.2 equiv.) and correlate with clogP values to predict biological activity .

Data Contradiction Analysis

Q. Why do boronic esters with high diol affinity (e.g., pinacol) exhibit faster oxidation despite slower hydrolysis?

  • Methodological Answer : Oxidation is partially independent of hydrolysis. Pinacol esters (high diol affinity) stabilize the transition state for H₂O₂-mediated oxidation, accelerating phenol release. Validate via affinity assays (e.g., alizarin red S competition) and kinetic studies under controlled pH (7.4 PBS) .

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